molecular formula C14H17FO3 B7939598 (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate

(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate

Cat. No.: B7939598
M. Wt: 252.28 g/mol
InChI Key: VPSJXQXDKPYMNO-SOFGYWHQSA-N
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Description

(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-tert-butyl 3-(3-chloro-4-methoxyphenyl)acrylate
  • (E)-tert-butyl 3-(3-bromo-4-methoxyphenyl)acrylate
  • (E)-tert-butyl 3-(3-fluoro-4-hydroxyphenyl)acrylate

Uniqueness

(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both the fluorine atom and methoxy group on the phenyl ring

Properties

IUPAC Name

tert-butyl (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-14(2,3)18-13(16)8-6-10-5-7-12(17-4)11(15)9-10/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJXQXDKPYMNO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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